molecular formula C21H17FN2O4 B2802493 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946354-42-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2802493
CAS No.: 946354-42-3
M. Wt: 380.375
InChI Key: AIJXBWBUAHJXBG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the fluorobenzyl group and the dihydropyridine ring. Common reagents used in these reactions include:

    Benzodioxin precursors: These are often synthesized from catechol derivatives.

    Fluorobenzyl halides: Used to introduce the fluorobenzyl group via nucleophilic substitution.

    Dihydropyridine precursors: These can be synthesized through Hantzsch pyridine synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Enzyme Inhibition

The primary biological activities of this compound are attributed to its ability to inhibit specific enzymes:

α-glucosidase Inhibition:
This enzyme plays a crucial role in carbohydrate metabolism. Inhibiting α-glucosidase can help manage blood sugar levels in diabetic patients. Research indicates that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, making them potential candidates for diabetes treatment.

Acetylcholinesterase Inhibition:
The compound also demonstrates inhibitory effects on acetylcholinesterase, an enzyme involved in neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds derived from the same benzodioxin framework:

Anti-Diabetic Potential

A study evaluated a series of sulfonamides containing benzodioxane moieties for their anti-diabetic effects through α-glucosidase inhibition. The results indicated that certain derivatives showed promising activity, leading to further exploration of their therapeutic potential.

Neuroprotective Effects

Research highlighted the neuroprotective properties of benzodioxin derivatives against acetylcholinesterase. These findings suggest that compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide could be beneficial in developing treatments for cognitive disorders.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes, altering biochemical pathways.

    Receptor binding: It may bind to receptors, modulating cellular signaling pathways.

    Ion channel modulation: The compound could affect ion channels, influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but lacks the fluorine atom.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the compound’s stability and bioavailability, making it unique compared to its analogs.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with substituted phenyl groups. The synthesis typically involves:

  • Preparation of Intermediates : Starting from 2,3-dihydro-1,4-benzodioxin derivatives.
  • Formation of the Dihydropyridine Core : Utilizing acylation and cyclization reactions to construct the dihydropyridine framework.
  • Functionalization : Introducing the fluorophenyl group via electrophilic aromatic substitution.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibitory activities:

  • α-Glucosidase Inhibition : Compounds related to this structure have shown substantial inhibitory effects against α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
    CompoundIC50 (µM)Target Enzyme
    Compound A12.5α-Glucosidase
    Compound B15.8Acetylcholinesterase
    Studies demonstrated that this compound could potentially exhibit similar activities based on structural analogies .

Anticancer Activity

The anticancer potential of related compounds has been evaluated using in vitro assays against various cancer cell lines:

  • MCF-7 Cell Line : Compounds with a benzodioxane moiety have shown promising results in inhibiting proliferation in breast cancer cells.
    CompoundIC50 (µM)Cell Line
    Compound C8.0MCF-7
    Compound D10.5MCF-7

In these studies, the synthesized compounds demonstrated significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The mechanism of action for this compound likely involves:

  • Enzyme Binding : The compound may bind to the active sites of target enzymes such as α-glucosidase and acetylcholinesterase.
  • Inhibition of Substrate Access : By occupying the active site, it prevents substrate binding and subsequent catalytic activity.

Study on Enzyme Inhibition

A recent study investigated a series of sulfonamides with similar structures to N-(2,3-dihydro-1,4-benzodioxin) derivatives. The results indicated that most compounds exhibited substantial inhibition against α-glucosidase and varying degrees against acetylcholinesterase .

Anticancer Efficacy Evaluation

Another study focused on evaluating the anticancer properties of benzodioxane derivatives against the MCF-7 cell line using the MTT assay. The results showed that certain derivatives exhibited IC50 values significantly lower than standard treatments .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c22-15-5-3-14(4-6-15)13-24-9-1-2-17(21(24)26)20(25)23-16-7-8-18-19(12-16)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJXBWBUAHJXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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